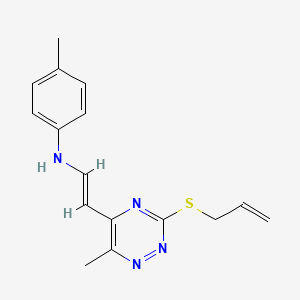

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline

Description

Properties

IUPAC Name |

4-methyl-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-4-11-21-16-18-15(13(3)19-20-16)9-10-17-14-7-5-12(2)6-8-14/h4-10,17H,1,11H2,2-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBRLEUIGJWPOT-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline typically involves multiple steps, including the formation of the triazine ring, introduction of the allylsulfanyl group, and subsequent vinylation and aniline substitution. Common synthetic routes may involve:

Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Allylsulfanyl Group: This step may involve nucleophilic substitution reactions using allyl sulfide reagents.

Aniline Substitution: The final step involves the substitution of aniline onto the triazine ring, which can be facilitated by various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The triazine ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 332.39 g/mol. Its structure includes a triazine ring, which is known for its biological activity, and an allylsulfanyl group that may enhance its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing triazine moieties exhibit considerable anticancer activity. For instance, derivatives similar to N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline have been tested against various cancer cell lines. A study showed that related triazine compounds demonstrated cytotoxic effects with IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. The allylsulfanyl group may contribute to the enhanced antimicrobial action observed in some triazine derivatives. Studies have suggested that modifications to the triazine core can lead to improved efficacy against bacterial strains .

Case Study: Anticancer Screening

In a systematic screening conducted by the National Cancer Institute (NCI), several triazine derivatives were evaluated for their ability to inhibit cancer cell growth. The results indicated that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines .

Case Study: Agricultural Applications

Research has also explored the use of triazine derivatives as herbicides or fungicides due to their ability to disrupt cellular processes in plants and microorganisms. The allylsulfanyl modification has been shown to enhance selectivity and potency against specific pests while minimizing harm to non-target species .

Mechanism of Action

The mechanism of action of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The allylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of protein function. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline

- CAS : 477865-91-1

- Molecular Formula : C₁₆H₁₈N₄S

- Molar Mass : 298.41 g/mol .

Structural Features :

- Core : 1,2,4-triazine ring substituted with a methyl group at position 6 and an allylsulfanyl group at position 2.

- Vinyl-Aniline Moiety : A vinyl linker connects the triazine core to a 4-methyl-substituted aniline group.

Structural Analogues and Substitution Effects

The compound belongs to a family of 1,2,4-triazine derivatives with variable substituents at positions 3 (sulfur-containing groups) and 6 (alkyl/aryl groups), as well as modifications to the aniline moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic and Steric Effects :

- Fluoro and Chloro Substitutions : Fluorine (electron-withdrawing) and chlorine (steric/electronic effects) in the aniline moiety (e.g., CAS 477865-95-5, 477866-56-1) may modulate solubility or target binding but require experimental validation .

- Thiophene vs.

Limitations and Knowledge Gaps

- Biological Data : The target compound’s activity in microbial or mammalian systems remains unstudied in the provided evidence.

- Mechanistic Insights : The exact molecular targets of allylsulfanyl-triazine derivatives (e.g., membrane proteins, enzymes) are undefined.

Biological Activity

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline is a compound with notable potential in biological research and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H18N4OS

- Molar Mass : 314.41 g/mol

- CAS Number : 477865-89-7

The compound features a triazine ring, an allylsulfanyl group, and a vinyl group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. The allylsulfanyl group can interact with thiol groups in cysteine residues of proteins, potentially leading to enzyme inhibition. The vinyl group may participate in conjugation reactions that alter the electronic properties of the compound, enhancing its biological activity .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine Derivative | Breast Cancer | 10.5 |

| Triazine Derivative | Colon Cancer | 12.3 |

| Triazine Derivative | Lung Cancer | 8.7 |

These findings suggest that modifications of the triazine structure can lead to varying degrees of cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an important target in the treatment of depression and neurodegenerative diseases. Preliminary data suggest that this compound may exhibit reversible inhibition properties:

| Compound | MAO-A Inhibition (%) | Reversibility |

|---|---|---|

| N-(Allylsulfanyl Triazine) | 25.9 ± 0.95 | Reversible |

| Moclobemide | 31.3 ± 0.99 | Reversible |

| Clorgyline | 88.3 ± 1.58 | Irreversible |

This suggests that the compound could be beneficial in developing new antidepressants with fewer side effects compared to traditional irreversible inhibitors .

Study on Anticancer Activity

In a study examining various triazine derivatives, this compound was tested against several cancer cell lines. The results showed significant antiproliferative activity, particularly against lung cancer cells where it achieved an IC50 value of 8.7 µM . This indicates potential for further development as an anticancer agent.

Investigation into MAO Inhibition

Another study focused on the compound's interaction with MAO-A. It demonstrated that the compound could inhibit MAO-A activity by approximately 25%, suggesting a mechanism that could be exploited for therapeutic purposes in mood disorders .

Q & A

Q. What are the established synthetic routes for N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 6-methyl-1,2,4-triazin-5-yl precursors with allyl bromide to introduce the allylsulfanyl group under POCl₃-mediated conditions.

- Step 2 : Couple the triazine intermediate with 4-methylaniline via a vinyl linker using Wittig or Heck reactions.

Intermediates are characterized via ¹H/¹³C NMR (e.g., vinyl protons at δ 6.7–8.0 ppm, allyl sulfanyl groups at δ 4.4–5.3 ppm), IR (C=O at ~1,680 cm⁻¹; NH₂ at ~3,280 cm⁻¹), and elemental analysis to confirm purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Identifies vinyl protons (δ 6.7–8.0 ppm) and allyl sulfanyl groups (δ 4.4–5.3 ppm).

- ¹³C NMR : Assigns carbons in the triazine ring (δ 140–166 ppm) and aromatic 4-methylaniline (δ 118–129 ppm).

- IR : Confirms functional groups like C=N (1,600–1,650 cm⁻¹) and C=S (600–700 cm⁻¹).

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 340–360) .

Q. How does the allylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

The allylsulfanyl group enhances electrophilicity at the triazine ring, facilitating nucleophilic attacks. Reactivity is assessed by:

- Tracking substituent effects via comparative ¹H NMR after reactions with thiols or halides.

- Monitoring reaction kinetics under varying temperatures (25–80°C) and solvents (DMF, THF) .

Advanced Research Questions

Q. What biological models are suitable for evaluating its antimicrobial potential?

- Coculture assays : Test survival of Klebsiella pneumoniae in the presence of Tetrahymena predators. Structurally similar triazines (e.g., D1) showed no direct growth inhibition (MIC >20 mM) but impaired bacterial survival under predation (viability reduced by >50% at 24 hours) .

- Controls : Use inactive analogs (e.g., D0 with an amino group instead of hydroxyl) to validate specificity .

Q. How do substitutions at the triazine ring (e.g., methyl, thienyl) affect bioactivity?

- Thienyl substitution (e.g., D41) enhances cytotoxicity in cancer cell lines (IC₅₀ = 12–18 µM) compared to methyl derivatives.

- Methodology : Compare IC₅₀ values via MTT assays across HeLa, MCF-7, and A549 cell lines. Use ANOVA to confirm statistical significance (p <0.05) .

Q. What experimental controls are essential when assessing its stability under physiological conditions?

- Buffer controls : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.

- Analytical methods : Monitor degradation via HPLC (C18 column, λ=254 nm) and confirm byproducts with LC-MS .

Q. How can contradictory data on substituent effects be resolved?

- Dose-response curves : Test activity across a wider concentration range (0.1–100 µM).

- Orthogonal assays : Validate apoptosis (Annexin V staining) vs. proliferation (BrdU incorporation) to distinguish mechanisms .

Q. What computational methods aid in predicting its binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR).

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .

Q. How are ambiguous NMR signals in its derivatives resolved?

- 2D NMR techniques : Apply COSY to assign coupling between vinyl protons and HSQC to correlate δ 7.11 ppm (¹H) with 128.5 ppm (¹³C) in thiophene rings .

Q. What strategies optimize its solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Validation : Measure solubility via UV-Vis at λ_max=320 nm and confirm stability over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.